molecular formula C18H27ClN2O2 B6269710 2-[1-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride CAS No. 2418704-09-1

2-[1-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride

Cat. No. B6269710
CAS RN: 2418704-09-1
M. Wt: 338.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzofuran and piperidine . Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . Piperidine is a six-membered ring with one nitrogen atom . Both of these structures are found in a wide range of biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a benzofuran moiety and a piperidine moiety, linked by an ethylamine chain . The hydrochloride indicates that this compound is likely a salt, with the amine group protonated and chloride as the counterion .


Chemical Reactions Analysis

Benzofuran and piperidine derivatives can participate in a variety of chemical reactions. For example, the benzofuran ring can undergo electrophilic substitution, and the piperidine ring can act as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzofuran and piperidine derivatives are stable under normal conditions .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of this compound. Some benzofuran and piperidine derivatives have been found to have antimicrobial activity, potentially by interacting with bacterial cell walls .

Future Directions

Benzofuran and piperidine derivatives are areas of active research due to their wide range of biological activities . Future research could explore the synthesis and biological activity of new derivatives, including the compound you mentioned.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[1-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride' involves the condensation of 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid with piperidine, followed by reduction of the resulting amide to the corresponding amine. The amine is then reacted with 2-chloroethanol to form the final product as a hydrochloride salt.", "Starting Materials": [ "5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid", "Piperidine", "Sodium borohydride", "2-chloroethanol", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Condensation of 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 2: Reduction of the amide using sodium borohydride in methanol to form the corresponding amine.", "Step 3: Reaction of the amine with 2-chloroethanol in the presence of a base such as sodium hydroxide to form the final product as a hydrochloride salt.", "Step 4: Isolation of the product by precipitation with diethyl ether and drying under vacuum." ] }

CAS RN

2418704-09-1

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.